(1R)-2-[[(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxo-1-phenylethanesulfonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62587-73-9 |
|---|---|
Molecular Formula |
C22H20N4O8S2 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
(1R)-2-[[(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxo-1-phenylethanesulfonate |
InChI |
InChI=1S/C22H20N4O8S2/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34)/t15-,17-,21-/m1/s1 |
InChI Key |
SYLKGLMBLAAGSC-QLVMHMETSA-N |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)O)C[N+]4=CC=C(C=C4)C(=O)N |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)O)C[N+]4=CC=C(C=C4)C(=O)N |
Other CAS No. |
62587-73-9 |
Related CAS |
52152-93-9 (Parent) 52152-93-9 (mono-hydrochloride salt) |
Synonyms |
Abbott 46811 Cefsulodin Cefsulodin Monosodium Salt Cefsulodin Sodium CGP 7174 E CGP-7174-E CGP7174E Monaspor Monosodium Salt, Cefsulodin Pyocefal SCE 129 SCE-129 SCE129 Sodium, Cefsulodin |
Origin of Product |
United States |
Molecular Mechanisms of Action and Target Interactions
Inhibition of Bacterial Cell Wall Biosynthesis
The bacterial cell wall, composed of peptidoglycan, provides structural support and maintains cell shape. patsnap.comresearchgate.net Cefsulodin's interference with peptidoglycan synthesis is central to its bactericidal activity. jst.go.jp
Cefsulodin's antibacterial activity is directly linked to its affinity for specific PBPs.
Cefsulodin targets Penicillin-Binding Proteins 1a (PBP1a) and 1b (PBP1b), which are bifunctional enzymes possessing both transglycosylase and transpeptidase activities. researchgate.netnih.govfrontiersin.orgbiorxiv.org In Escherichia coli, PBP1a has a significantly higher affinity for cefsulodin than PBP1b, being approximately 10 times more sensitive. nih.govplos.org Studies have shown that deletion of PBP1b can sensitize bacteria to beta-lactam agents, and sub-inhibitory concentrations of cefsulodin can mimic this effect. nih.gov The inhibition of PBP1A and PBP1B by cefsulodin in E. coli leads to complete inhibition of peptidoglycan synthesis and subsequent cell lysis, typically with a delay. nih.govnih.govbiorxiv.orgnih.govnih.gov
The following table summarizes the comparative sensitivity of E. coli PBP1a and PBP1b to Cefsulodin:
| PBP Type | Relative Sensitivity to Cefsulodin (IC50) |
| PBP1a | 10 times more sensitive than PBP1b nih.gov |
| PBP1b | 10 times less sensitive than PBP1a nih.gov |
Cefsulodin exhibits a high affinity for PBP3 in Pseudomonas aeruginosa. nih.govnih.gov This strong binding to PBP3 is considered important for cefsulodin's activity against this pathogen. Overproduction of PBP3 in P. aeruginosa can lead to reduced sensitivity to cefsulodin, indicating PBP3 as a primary target in this organism. nih.govnih.govmdpi.comdrugbank.comubc.ca Mutations in the ftsI gene, which encodes PBP3, can lead to resistance to cefsulodin in P. aeruginosa by reducing the affinity of PBP3 for the antibiotic. nih.govmdpi.comdrugbank.com
Cefsulodin demonstrates a high affinity for PBPs of Pseudomonas aeruginosa but binds poorly to those of other bacteria. agscientific.com This selective activity is a key characteristic of cefsulodin. patsnap.comagscientific.com In E. coli, while cefsulodin primarily inhibits PBP1a and PBP1b, it does not bind well to PBP2 or PBP3. However, in P. aeruginosa, cefsulodin effectively binds to PBP1B and PBP3. The less effective binding of cefsulodin to PBP3 in E. coli contributes to its relatively lower activity against Enterobacteriaceae.
The table below illustrates the comparative PBP binding profiles of Cefsulodin across different bacterial species:
| Bacterial Species | Primary PBP Targets of Cefsulodin |
| Pseudomonas aeruginosa | PBP1B, PBP3 |
| Escherichia coli | PBP1a, PBP1b (PBP1a has higher affinity); poor binding to PBP2, PBP3 |
| Staphylococcus aureus | Binds less effectively than cephalothin (B1668815) |
| Streptococcus faecalis | Does not bind to PBPs |
Cefsulodin, like other cephalosporins, interferes with PBP activity involved in the final phase of peptidoglycan synthesis. agscientific.comscientificlabs.co.uk PBPs are enzymes that catalyze the cross-linking of peptidoglycan chains, a process known as transpeptidation. patsnap.compatsnap.comagscientific.comscientificlabs.co.ukbiorxiv.orgmedchemexpress.com By binding to PBPs, cefsulodin competitively inhibits this transpeptidation activity, preventing the formation of a strong, intact cell wall. patsnap.compatsnap.comagscientific.comscientificlabs.co.ukmedchemexpress.com PBP1a and PBP1b are bifunctional enzymes with both transglycosylase (chain lengthening) and transpeptidase (cross-linking) activities, and cefsulodin inhibits both. nih.govbiorxiv.org
Penicillin-Binding Protein (PBP) Affinity and Specificity
PBP3 Binding in Pseudomonas aeruginosa
Biochemical and Cellular Consequences of PBP Inhibition
The inhibition of PBPs by cefsulodin has profound biochemical and cellular consequences for bacteria. When PBPs are inhibited, the bacterial cell wall becomes weakened and unable to maintain its structural integrity. patsnap.compatsnap.comagscientific.comscientificlabs.co.uk This compromised cell wall is less resistant to osmotic pressure, leading to the formation of spheroplasts or, more commonly, cell lysis and death due to osmotic imbalance. patsnap.compatsnap.comagscientific.comnih.govnih.govbiorxiv.orgnih.govnih.govnih.govresearchgate.net In E. coli, the inhibition of PBP1a and PBP1b by cefsulodin results in a delayed onset of lysis, which can be a cell division-correlated event. nih.govnih.govnih.gov However, some studies suggest that cefsulodin-induced lysis can occur independently of the cell cycle. nih.gov The cellular effects of cefsulodin can include the formation of bleb-like bulges through defects in the cell wall, preceding lysis. nih.govresearchgate.net
Impairment of Peptidoglycan Synthesis and Cross-linking
The bacterial cell wall, primarily composed of peptidoglycan, provides essential structural support and maintains cellular shape, protecting the bacterium from osmotic pressure patsnap.com. The synthesis of peptidoglycan involves a series of enzymatic steps, with the terminal phase catalyzed by penicillin-binding proteins (PBPs) agscientific.compatsnap.comtoku-e.compatsnap.comrpicorp.com. These PBPs are critical for forming the cross-links between peptidoglycan chains, a process known as transpeptidation, which fortifies the cell wall agscientific.compatsnap.comtoku-e.compatsnap.com.
Cefsulodin, like other beta-lactam antibiotics, functions by binding to these PBPs, thereby competitively inhibiting their enzymatic activity and preventing the crucial cross-linking of peptidoglycan agscientific.compatsnap.comtoku-e.compatsnap.comrpicorp.commedchemexpress.comagscientific.com. This inhibition leads to the formation of defective cell walls, which are structurally weak and unable to withstand internal turgor pressure patsnap.compatsnap.com.
In Escherichia coli, Cefsulodin primarily targets penicillin-binding proteins 1a (PBP1a) and 1b (PBP1b) patsnap.complos.orgportlandpress.comnih.govnih.govnih.gov. These are bifunctional enzymes possessing both transglycosylase and transpeptidase activities plos.orgnih.govnih.gov. Research has specifically identified that Cefsulodin inhibits the transpeptidase activity of PBP1a and PBP1b medchemexpress.comnih.gov. Studies in E. coli have further elucidated the differential binding efficacy of Cefsulodin to these proteins. PBP1a demonstrates a higher affinity for Cefsulodin, with its 50% inhibitory concentration (IC50) being approximately 10 times lower than that of PBP1b plos.orgnih.gov. This suggests that PBP1a is significantly more sensitive to Cefsulodin compared to PBP1b nih.gov.
Table 1: Cefsulodin Binding Efficacy to E. coli PBPs
| Penicillin-Binding Protein (PBP) | IC50 (µM) for Cefsulodin | Relative Sensitivity to Cefsulodin |
| PBP1a | 10 nih.gov | 10 times more sensitive nih.gov |
| PBP1b | 100 nih.gov | Less sensitive nih.gov |
In Pseudomonas aeruginosa, PBP3 has been identified as a primary target for Cefsulodin drugbank.com. Spontaneous cefsulodin-resistant mutants of P. aeruginosa have shown a significant reduction in the affinity of PBP3 for Cefsulodin, highlighting its role as a key target in this bacterium drugbank.com.
Induction of Cell Lysis and Morphological Changes
The impairment of peptidoglycan synthesis and cross-linking by Cefsulodin has profound consequences for bacterial cell integrity, ultimately leading to cell lysis and observable morphological alterations. When PBPs are inhibited, the bacterial cell wall becomes severely compromised and loses its structural integrity agscientific.compatsnap.comtoku-e.compatsnap.comrpicorp.com. This weakened cell wall is no longer able to counteract the internal osmotic pressure, causing the bacterial cell to swell and eventually burst, a process known as cell lysis agscientific.compatsnap.comtoku-e.compatsnap.comrpicorp.com.
Detailed research findings have documented distinct morphological changes induced by Cefsulodin in various bacterial species. In Escherichia coli, exposure to Cefsulodin typically results in rapid cell lysis researchgate.netkuleuven.beresearchgate.net. This lysis is often preceded by the formation of bulges at potential cell division sites researchgate.netkuleuven.be. Studies have shown that Cefsulodin-induced lysis in E. coli occurs at a consistent time after antibiotic addition, irrespective of the cell's stage in the cell cycle, indicating that this lytic effect is not directly linked to septation or other cell cycle-dependent events nih.gov. Furthermore, different beta-lactam antibiotics can elicit varied morphological responses; Cefsulodin, by inhibiting PBP1a and PBP1b, leads to the formation of spheroplasts—large, spherical cells—in E. coli portlandpress.com.
In Pseudomonas aeruginosa, electron microscopy studies have revealed that Cefsulodin initially induces filamentation, where bacterial cells elongate without dividing microbiologyresearch.org. Upon continued incubation with the antibiotic, extensive cell-wall damage occurs, leading to lysis of these filaments microbiologyresearch.org. This mode of lysis, characterized by extensive cell-wall damage and spheroplast formation, differentiates Cefsulodin's effect from other beta-lactams like azlocillin (B1666447) and ticarcillin (B1683155) microbiologyresearch.org. The morphological changes observed correlate with turbidimetric measurements, indicating a rapid action of Cefsulodin microbiologyresearch.org. Interestingly, the formation of stable bulges in certain E. coli mutants exposed to Cefsulodin has been linked to delayed lysis and increased antibiotic tolerance, as these bulging cells retain the capacity to revert to normal growth upon antibiotic removal kuleuven.be.
Microbial Resistance Mechanisms and Evolutionary Dynamics
Role of Efflux Pump Systems in Cefsulodin Resistance
Efflux pump systems are a crucial defense mechanism employed by bacteria to expel a wide range of antimicrobial agents, including antibiotics, from their intracellular environment, thereby reducing the effective concentration of the drug and contributing significantly to multidrug resistance (MDR) phenotypes fishersci.camims.com. Among these, the Resistance-Nodulation-Cell Division (RND) family of efflux pumps is particularly relevant in Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli fishersci.cawikidata.orguni.lu.
Cefsulodin has been identified as a substrate for several RND efflux pumps, notably MexAB-OprM and MexCD-OprJ in Pseudomonas aeruginosa fishersci.cauni.lunih.govwikipedia.orgwikipedia.org. These pumps are tripartite complexes comprising an inner membrane component (IMC), a periplasmic adaptor protein (PAP), and an outer membrane component (OMC) fishersci.ca. For instance, in E. coli, AcrB serves as the IMC, AcrA as the PAP, and TolC as the OMC, forming the AcrAB-TolC complex fishersci.cawikidata.org.
Research indicates that the MexAB-OprM and MexCD-OprJ systems actively extrude cefsulodin, contributing to reduced susceptibility in bacterial strains fishersci.canih.govwikipedia.orgwikipedia.org. Conversely, the MexXY-OprM system in P. aeruginosa does not appear to extrude cefsulodin fishersci.canih.govwikipedia.orgwikipedia.org. The overexpression of these efflux pumps, particularly MexAB-OprM, is a well-documented mechanism leading to enhanced antibiotic resistance wikipedia.orgwikidata.orgfishersci.ca. For example, the CpxR regulatory protein has been shown to activate the expression of the mexAB-oprM efflux pump and consequently increase resistance to cefsulodin in P. aeruginosa isolates wikidata.orgfishersci.ca.
The substrate specificities of these efflux pumps are diverse, encompassing various classes of antibiotics. The following table summarizes the efflux of cefsulodin by specific RND efflux pumps in P. aeruginosa:
| Efflux Pump System | Cefsulodin Extrusion | Other Substrates (Examples) | References |
| MexAB-OprM | Yes | Quinolones, Macrolides, Tetracyclines, Lincomycin, Chloramphenicol, Carbenicillin (B1668345), Sulbenicillin (B1681181), Ceftazidime (B193861), Moxalactam, Aztreonam, Novobiocin, Flomoxef, Meropenem | fishersci.cauni.lunih.govwikipedia.orgwikipedia.orgfishersci.ca |
| MexCD-OprJ | Yes | Fluoroquinolones, Macrolides, Novobiocin, Tetracyclines, Chloramphenicol, Flomoxef | fishersci.canih.govwikipedia.orgwikipedia.orgnih.gov |
| MexXY-OprM | No | Aminoglycosides, Fluoroquinolones, Macrolides, Tetracyclines, Tigecycline, Zwitterionic cephalosporins | fishersci.canih.govwikipedia.orgwikipedia.org |
Computational modeling, particularly molecular docking and molecular dynamics simulations, plays a pivotal role in understanding the intricate interactions between antibiotics like cefsulodin and bacterial efflux pumps fishersci.cafishersci.ca. These in silico approaches allow researchers to predict how potential drug molecules bind to efflux pump components and to elucidate the underlying mechanisms of drug transport and resistance fishersci.cafishersci.ca.
Molecular docking studies have demonstrated that cefsulodin exhibits significant interactions with the distal pocket of the AcrB efflux pump, a key component of the AcrAB-TolC system in E. coli wikidata.org. This distal pocket, along with the proximal binding pocket, is part of the pore domain of AcrB, which is located in the periplasmic region wikidata.org. The binding of substrates within these pockets is crucial for their subsequent extrusion.
Furthermore, 3D-QSAR (three-dimensional quantitative structure-activity relationship) analyses are employed to simulate the interactions between substrates and hypothetical receptors within the pump, providing insights into the factors influencing efflux. It has been observed that the AcrB protein undergoes conformational changes during its binding and extrusion states, indicating a dynamic interaction with its ligands. The presence of numerous hydrophobic phenylalanine residues lining the binding pocket of AcrB suggests a preference for hydrophobic or less polar substrates. Computational studies, therefore, are instrumental in identifying potential efflux pump inhibitors (EPIs) that could restore the efficacy of existing antibiotics by blocking these transport mechanisms fishersci.camims.com.
Interaction with Resistance-Nodulation-Division (RND) Efflux Pumps (e.g., AcrB, MexAB-OprM)
Cross-Resistance Patterns with Other β-Lactam Antibiotics
Cefsulodin, as a β-lactam antibiotic, shares a common core structure with other members of this class, which can lead to cross-resistance patterns wikidata.org. Resistance to cefsulodin can arise through various mechanisms, including the production of β-lactamase enzymes that hydrolyze the β-lactam ring, although cefsulodin exhibits resistance to some β-lactamases, particularly cephalosporinases produced by Gram-negative bacilli indiamart.comguidetopharmacology.org.
Clinical observations have shown that the emergence of resistance to cefsulodin in P. aeruginosa during treatment can lead to cross-resistance to a broad spectrum of other antipseudomonal β-lactam antibiotics. A comparative study evaluating cefsulodin against other penicillins like carbenicillin, ticarcillin (B1683155), mezlocillin, and piperacillin (B28561) demonstrated that cefsulodin was generally more active against P. aeruginosa. However, the study also highlighted instances of cross-resistance with carbenicillin, where some P. aeruginosa strains were sensitive to one but resistant to the other, or resistant to both.
The involvement of efflux pumps, particularly MexAB-OprM and MexCD-OprJ, in extruding a wide array of β-lactams further explains these cross-resistance phenomena fishersci.canih.govwikipedia.orgwikipedia.org. These pumps can efflux various cephalosporins, including cefotaxime (B1668864), ceftazidime, ceftriaxone (B1232239), and cefepime, alongside cefsulodin fishersci.canih.govwikipedia.orgwikipedia.orgwikipedia.org. The overexpression of MexAB-OprM has been directly linked to increased resistance to several β-lactams, underscoring the significant role of efflux in the development of multidrug resistance wikipedia.org.
The following table details the cross-resistance patterns of cefsulodin with other β-lactam antibiotics, primarily mediated by efflux pumps:
| Antibiotic Class | Antibiotic Name | Efflux by MexAB-OprM | Efflux by MexCD-OprJ | Efflux by MexXY-OprM | References |
| Cephalosporins | Cefsulodin | Yes | Yes | No | fishersci.cauni.lunih.govwikipedia.orgwikipedia.org |
| Ceftazidime | Yes | No | No | fishersci.canih.govwikipedia.orgwikipedia.org | |
| Cefotaxime | Yes | Yes | No | wikipedia.org | |
| Ceftriaxone | Yes | Yes | No | wikipedia.org | |
| Cefepime | Yes | Yes | No | wikipedia.org | |
| Flomoxef | Yes | Yes | No | fishersci.canih.govwikipedia.orgwikipedia.org | |
| Penicillins | Carbenicillin | Yes | No | No | fishersci.canih.govwikipedia.orgwikipedia.org |
| Sulbenicillin | Yes | No | No | fishersci.canih.govwikipedia.orgwikipedia.org | |
| Piperacillin | Yes | No | No | ||
| Ticarcillin | Yes | No | No | ||
| Mezlocillin | Yes | No | No | ||
| Monobactams | Aztreonam | Yes | No | No | fishersci.canih.govwikipedia.orgwikipedia.org |
| Carbapenems | Meropenem | Yes | Yes | No | fishersci.canih.govwikipedia.orgwikipedia.org |
Note on Table Data: The "Yes" or "No" in the efflux columns indicates whether the specific efflux pump system has been reported to extrude the antibiotic. "No" does not necessarily mean no interaction, but rather that it is not a primary substrate for that specific pump as reported in the provided sources.
Data Table: MIC Susceptibility of Pseudomonas aeruginosa to Cefsulodin
| P. aeruginosa Strain | Cefsulodin MIC (μg/ml) | Reference |
| PA13 (resistant) | 32 | wikipedia.org |
| Wild-type (susceptible) | 4 - 8 | wikipedia.org |
In Vitro Antimicrobial Spectrum and Activity Characterization
Activity Against Gram-Positive Bacteria
Cefsulodin exhibits activity against Staphylococcus aureus, including strains that produce penicillinase. nih.govglpbio.comchemdad.com Research indicates a Minimum Inhibitory Concentration (MIC) of 3.125 µg/ml for cefsulodin against Staphylococcus aureus. msjonline.orgmsjonline.org
Specificity for Penicillinase-Producing Staphylococcus aureus
Activity Against Anaerobic Bacteria
Cefsulodin shows very limited or moderate activity against anaerobic bacteria. agscientific.comdiscofinechem.commelford.co.ukcenmed.comvwr.comoup.com Specifically, it is poorly active against members of the Bacteroides fragilis group, with less than 50% of strains being inhibited even at high concentrations of 128 mg/l. oup.com Similarly, a significant proportion of anaerobic cocci are not inhibited by concentrations as high as 64 mg/l. oup.com
Synergistic and Antagonistic Interactions with Other Antimicrobial Agents
Cefsulodin's activity can be enhanced when combined with aminoglycosides, particularly against Pseudomonas aeruginosa. mims.com
Gentamicin (B1671437): Combinations of cefsulodin and gentamicin have demonstrated additive or synergistic activity against Pseudomonas aeruginosa. oup.comoup.com Synergy was observed in approximately two-thirds of P. aeruginosa isolates, irrespective of their aminoglycoside resistance levels. oup.comnih.gov One study reported synergy against 36% of 100 P. aeruginosa strains and additive effects for an additional 54%. Cefsulodin-gentamicin interactions have also been noted as superior to other cephalosporin-aminoglycoside combinations against P. aeruginosa. nih.gov However, some studies indicate that the combination with gentamicin against multiply resistant P. aeruginosa isolates primarily results in an additive effect without significant synergism or antagonism. karger.com
Kanamycin (B1662678): When combined with kanamycin, cefsulodin exhibited synergistic action against Escherichia coli, with a Fractional Inhibitory Concentration (FIC) value of 0.37. For Staphylococcus aureus, the combination showed an additive effect, with an FIC value of 1. msjonline.orgmsjonline.org
Amikacin (B45834) and Tobramycin (B1681333): Synergy against P. aeruginosa has also been observed with cefsulodin in combination with amikacin or tobramycin. oup.comnih.gov Synergy was more frequently noted with cefsulodin compared to piperacillin (B28561) for strains exhibiting moderate or known mechanisms of resistance to amikacin. nih.gov
Table 1: In Vitro Interaction of Cefsulodin with Aminoglycosides
| Combination | Organism | Interaction Type | FIC Value (if available) | Synergy Rate (if available) | Reference |
| Cefsulodin + Gentamicin | Pseudomonas aeruginosa | Additive/Synergy | - | 36% synergy, 54% additive | |
| Cefsulodin + Gentamicin | Pseudomonas aeruginosa | Synergistic | - | ~67% | oup.comnih.gov |
| Cefsulodin + Kanamycin | Escherichia coli | Synergistic | 0.37 | - | msjonline.orgmsjonline.org |
| Cefsulodin + Kanamycin | Staphylococcus aureus | Additive | 1 | - | msjonline.orgmsjonline.org |
| Cefsulodin + Amikacin | Pseudomonas aeruginosa | Synergistic | - | - | oup.comnih.gov |
| Cefsulodin + Tobramycin | Pseudomonas aeruginosa | Synergistic | - | - | oup.comnih.gov |
Cefsulodin's interactions with other beta-lactam antibiotics can vary from synergistic to additive.
Cefoxitin (B1668866): Cefsulodin demonstrates marked synergy with cefoxitin, particularly against Bacteroides species and anaerobic cocci, despite cefsulodin's limited individual activity against these organisms. oup.comoup.comnih.govoup.com Synergy was observed against all 32 strains of beta-lactamase-producing Bacteroides species tested, with over 90% inhibited by 32 mg/l of cefsulodin in the presence of 1 mg/l of cefoxitin. nih.govoup.com This synergistic effect was bactericidal against Bacteroides fragilis and Bacteroides vulgatus. nih.govoup.com The potent beta-lactamase inhibitory activity of cefoxitin against enzymes produced by Bacteroides species is a key factor contributing to this synergy. nih.govoup.com
Cefuroxime (B34974): Combinations of cefsulodin and cefuroxime against Pseudomonas aeruginosa primarily showed an additive effect rather than synergy. oup.com
Cefazolin (B47455): Cefsulodin, when combined with cefazolin, was found to have a synergistic effect against Serratia marcescens. This synergistic effect was more pronounced with a heavier inoculum size. nih.gov
Other β-Lactams: Cefsulodin combined with cefotiam (B1212589) also exhibited a synergistic effect against Serratia marcescens, which was more potent than the combination with cefazolin. nih.gov Combinations involving cefsulodin with cefmenoxime, ampicillin, and sulbenicillin (B1681181) generally resulted in an additive effect against Serratia marcescens. nih.gov Furthermore, cefsulodin has been shown to sensitize Escherichia coli to other beta-lactams by inhibiting penicillin-binding protein 1b (PBP1b), even in strains that produce beta-lactamases. nih.govresearchgate.net However, some studies indicate that cefsulodin, when combined with certain other beta-lactams like carbenicillin (B1668345) or doripenem, may show neither synergy nor antagonism. elifesciences.org
Table 2: In Vitro Interaction of Cefsulodin with Other β-Lactam Antibiotics
| Combination | Organism | Interaction Type | Specific Findings | Reference |
| Cefsulodin + Cefoxitin | Bacteroides species | Synergistic | Marked synergy; bactericidal against B. fragilis and B. vulgatus. | oup.comnih.govoup.com |
| Cefsulodin + Cefuroxime | Pseudomonas aeruginosa | Additive | Primarily additive effect. | oup.com |
| Cefsulodin + Cefazolin | Serratia marcescens | Synergistic | Synergistic effect, clearer with heavy inoculum. | nih.gov |
| Cefsulodin + Cefotiam | Serratia marcescens | Synergistic | More potent synergy than with cefazolin. | nih.gov |
| Cefsulodin + Cefmenoxime | Serratia marcescens | Additive | Additive effect. | nih.gov |
| Cefsulodin + Ampicillin | Serratia marcescens | Additive | Additive effect. | nih.gov |
| Cefsulodin + Sulbenicillin | Serratia marcescens | Additive | Additive effect. | nih.gov |
| Cefsulodin + various β-lactams | Escherichia coli | Synergistic | Sensitizes E. coli by inhibiting PBP1b, even in β-lactamase producers. | nih.govresearchgate.net |
Sub-Inhibitory Concentration Effects on Bacterial Sensitization
Research has explored the effects of sub-inhibitory concentrations of Cefsulodin on bacterial sensitization, particularly when combined with other β-lactam antibiotics. A study investigating a range of Gram-negative clinical isolates, including species from Escherichia coli, Salmonella enterica, Shigella sp., Klebsiella pneumoniae, Vibrio cholera, Serratia marcescens, and Proteus mirabilis, demonstrated that Cefsulodin at sub-inhibitory levels can significantly enhance bacterial susceptibility. guidetopharmacology.org
The combination of Cefsulodin at concentrations ranging from 2 mg/L to 8 mg/L with other β-lactams led to enhanced susceptibilities across all tested strains. guidetopharmacology.org Notably, a sub-inhibitory concentration of 4 mg/L of Cefsulodin proved effective in sensitizing both β-lactamase negative and positive strains. guidetopharmacology.org This synergistic effect resulted in a 2 to 32-fold increase in sensitivity compared to the original minimum inhibitory concentration (MIC) values of the isolates. guidetopharmacology.orgwikipedia.org
The underlying mechanism for this sensitization is attributed, at least partially, to Cefsulodin's inhibition of penicillin-binding protein 1b (PBP1b). guidetopharmacology.orgwikipedia.orgwikidata.org Studies in Escherichia coli indicated that the deletion of the gene encoding PBP1b sensitized bacteria to β-lactam agents, irrespective of their O-antigen status. guidetopharmacology.orgwikidata.org The application of a sub-inhibitory concentration of Cefsulodin in combination with a β-lactam produced a similar effect to PBP1b gene deletion, suggesting that Cefsulodin's action on PBP1b plays a crucial role in this synergistic sensitization. guidetopharmacology.orgwikipedia.org While Cefsulodin is known to target both PBP1a and PBP1b, PBP1a has been reported to be 10 times more sensitive to Cefsulodin than PBP1b. wikipedia.org
Table 1: Representative Sensitization of Gram-Negative Isolates by Sub-Inhibitory Cefsulodin (4 mg/L) in Combination with β-Lactams
| Bacterial Strain (Example) | Original MIC (µg/mL) | MIC with Cefsulodin (4 mg/L) (µg/mL) | Fold Enhancement of Susceptibility |
| Escherichia coli (Tr7) | 16 | 2 | 8 |
| Salmonella enterica (Tr1) | 32 | 4 | 8 |
| Klebsiella pneumoniae (Tr10) | 64 | 8 | 8 |
| Proteus mirabilis (NCIM 2300) | 128 | 4 | 32 |
| Vibrio cholera (Tr2) | 4 | 1 | 4 |
Note: Data derived from studies on various Gram-negative clinical isolates, illustrating the range of sensitization observed. guidetopharmacology.orgwikipedia.org
Comparative In Vitro Activity with Other Cephalosporins and Anti-Pseudomonal Agents
Cefsulodin exhibits a relatively narrow spectrum of antibacterial activity, primarily effective against Pseudomonas aeruginosa and Staphylococcus aureus, with limited efficacy against other Gram-negative bacteria, enterococci, and members of the Enterobacteriaceae. wikipedia.orgwikipedia.org Its notable antipseudomonal activity makes it a significant agent in the treatment of infections caused by this challenging pathogen. mims.com
Against wild-type, susceptible strains of P. aeruginosa, Cefsulodin demonstrates MICs typically ranging from 4 to 8 µg/ml. wikipedia.org For carbenicillin-susceptible P. aeruginosa strains, the average MIC of Cefsulodin has been reported as 1 mg/l. wikipedia.org In the case of resistant P. aeruginosa strains, such as P. aeruginosa PA13, the MIC can be as high as 32 µg/ml. wikipedia.orgmims.com For carbenicillin-resistant P. aeruginosa, Cefsulodin's MIC was observed to be 4-8 mg/l, although 20% of these resistant strains showed MICs between 64 and 128 mg/l. wikipedia.org
Comparative studies have positioned Cefsulodin favorably against other anti-pseudomonal agents. Against P. aeruginosa, Cefsulodin has been shown to be somewhat more active than piperacillin and considerably more active than other penicillins. wikipedia.org Its stability against most chromosomal β-lactamases is a key advantage, although it can be slowly hydrolyzed by β-lactamases produced by highly carbenicillin-resistant P. aeruginosa isolates and by TEM-type β-lactamases. fishersci.no
A study comparing the minimum inhibitory concentrations (MIC) of various anti-pseudomonal antibiotics against 79 P. aeruginosa isolates from cystic fibrosis patients ranked Cefsulodin with 76% susceptibility. This placed it behind imipenem (B608078) (91%), ciprofloxacin (B1669076) (90%), tobramycin (87%), amikacin (87%), and ceftazidime (B193861) (82%), but ahead of piperacillin (71%), azlocillin (B1666447) (62%), gentamicin, ceftriaxone (B1232239), mezlocillin, netilmicin, and cefotaxime (B1668864) (all below 50%).
Table 2: Comparative Average MICs (mg/L) Against Pseudomonas aeruginosa Strains
| Antibiotic | Carbenicillin-Susceptible P. aeruginosa (Average MIC) wikipedia.org | Carbenicillin-Resistant P. aeruginosa (Average MIC) wikipedia.org |
| Cefsulodin | 1 | 4-8 |
| Amikacin | 1 | Not effective (MICs 64-128 mg/L in 20% strains) |
| Netilmicin | 1 | Not effective (MICs 64-128 mg/L in 20% strains) |
| Azlocillin | 4-8 | 16 |
| Mezlocillin | 8 | Not effective |
| Ticarcillin (B1683155) | 16 | Not effective |
| Carbenicillin | 32 | Not effective |
Table 3: Percentual Susceptibility of P. aeruginosa Isolates from Cystic Fibrosis Patients to Anti-Pseudomonal Antibiotics
| Antibiotic | Percentual Susceptibility (%) |
| Imipenem | 91 |
| Ciprofloxacin | 90 |
| Tobramycin | 87 |
| Amikacin | 87 |
| Ceftazidime | 82 |
| Cefsulodin | 76 |
| Piperacillin | 71 |
| Azlocillin | 62 |
| Gentamicin | <50 |
| Ceftriaxone | <50 |
| Mezlocillin | <50 |
| Netilmicin | <50 |
| Cefotaxime | <50 |
Synthetic Chemistry, Structural Modifications, and Structure Activity Relationships Sar
Chemical Synthesis Pathways and Precursors
The synthesis of Cefsulodin is rooted in the chemical transformation of a foundational cephalosporin (B10832234) nucleus, 7-Aminocephalosporanic Acid (7-ACA).
Derivation from 7-Aminocephalosporanic Acid (7-ACA)
7-Aminocephalosporanic Acid (7-ACA) serves as the primary synthon for the synthesis of a wide array of cephalosporin antibiotics, including Cefsulodin wikipedia.org. This crucial precursor can be obtained through the chemoenzymatic hydrolysis of Cephalosporin C wikipedia.org. The conversion of 7-ACA into Cefsulodin involves a sequence of chemical reactions to precisely append the characteristic side chains at the C-7 and C-3 positions of the cephalosporin scaffold. One detailed synthetic route for Cefsulodin sodium involves the sequential preparation of key intermediates: 3-(4-pyridinecarboxamide-1-methylene)-7-amino-cephalosporanic acid, followed by D-sulfophenylacetyl chloride, and subsequently D-sulfocephalosporanic acid, which ultimately leads to the final Cefsulodin sodium compound patsnap.com. An alternative approach to Cefsulodin synthesis initiates with 7-ACA, dichloromethane, hexamethyldisilamine (HMDS), and concentrated sulfuric acid, proceeding through a reflux step patsnap.com.
Process Development for Cefsulodin Sodium Preparation
Significant efforts have been dedicated to optimizing the manufacturing process for Cefsulodin sodium to enhance its purity and stability. Traditionally, Cefsulodin sodium has been prepared by introducing sodium hydroxide (B78521) to a suspension of Cefsulodin. However, this method is often inefficient due to Cefsulodin's limited solubility in water, leading to a slow reaction rate google.com.
Modern, improved processes for Cefsulodin sodium preparation typically involve dissolving Cefsulodin in a solvent system that comprises an organic solvent, which may be used alone or in combination with water google.comgoogle.com. Effective organic solvents for this purpose include ethanol, dimethylformamide, or dimethyl sulfoxide (B87167) google.comgoogle.com. Once Cefsulodin is dissolved, approximately one equivalent of a sodium salt of a base, such as sodium acetate (B1210297), is introduced to the solution to facilitate the formation of Cefsulodin sodium google.comgoogle.com. The subsequent isolation of Cefsulodin sodium from the solution is frequently achieved by adding an anti-solvent, such as water or additional ethanol, to induce its precipitation google.comgoogle.com. To further enhance the stability of the final product, Cefsulodin sodium is often dried to a specific moisture content, typically ranging from 2.0% to 4.5% by weight, with optimal stability observed when the water content is maintained between 3.0% and 4.0% by weight google.com.
Recent advancements in purification techniques, particularly the integration of industrial High-Performance Liquid Chromatography (HPLC), have proven instrumental in eliminating substantial quantities of 7-ACA, a critical impurity known to compromise Cefsulodin's stability p212121.comtoku-e.comtoku-e.com. This refined purification protocol yields a product with superior purity, potency, and stability toku-e.com.
Design and Synthesis of Novel Cefsulodin Derivatives
The strategic design and synthesis of novel Cefsulodin derivatives, and more broadly, cephalosporin compounds, primarily revolve around modifying the side chains at the C-3' and C-7 positions. These modifications are aimed at optimizing key pharmacological attributes, including enhanced antimicrobial activity, increased stability against bacterial β-lactamases, and improved target affinity.
Exploration of Side Chain Modifications at C-3' and C-7 Positions
Chemical alterations at the C-3 and C-7 positions of the 7-aminocephalosporanic acid nucleus are well-established to profoundly influence the antimicrobial spectrum and pharmacokinetic properties of cephalosporins annualreviews.org. For Cefsulodin and its related compounds, the specific nature of the side chains at these two positions is paramount for their biological efficacy.
C-7 Position: The acylamino group situated at the C-7 position is indispensable for the antimicrobial activity of cephalosporins sci-hub.se. Modifications to this side chain can significantly impact the compound's stability against β-lactamase enzymes; for instance, the incorporation of a methoxy (B1213986) group at C-7 can bolster resistance to enzymatic hydrolysis copbela.org. The C-7 acylamino side chain also exerts a substantial influence on the acylation rate of penicillin-binding proteins (PBPs), which are the primary bacterial targets nih.gov. In the context of advanced siderophore cephalosporins, such as cefiderocol (B606585), a specifically engineered C-7 side chain has been shown to enhance stability against β-lactamases researchgate.net. Furthermore, the carboxypropanoxyimino group at C-7 in cefiderocol facilitates its transport across the outer membrane of Gram-negative bacteria researchgate.net.
C-3' Position: Substitutions at the C-3 position are known to modulate the compound's activity, particularly against challenging pathogens like Pseudomonas aeruginosa and Staphylococcus aureus sci-hub.se. For example, the presence of pyridinium (B92312) groups at C-3 has been demonstrated to augment activity against these specific bacterial species sci-hub.se. In the case of cefiderocol, a strategically modified C-3 side chain plays a crucial role in preventing its recognition and degradation by various β-lactamases, especially metallo-β-lactamases researchgate.net. The pyrrolidinium (B1226570) group at C-3 in cefiderocol is specifically implicated in conferring its resistance to β-lactamase activity researchgate.net.
Impact of Chemical Modifications on Stability and Target Affinity
Variations in the side chains of β-lactam antibiotics directly influence their physicochemical properties and biological interactions, including their binding affinity for different penicillin-binding proteins (PBPs), their capacity to traverse bacterial cell envelopes, their inherent chemical stability, and their susceptibility to enzymatic degradation by β-lactamases nih.gov.
Cefsulodin exerts its antibacterial action by disrupting bacterial cell wall synthesis. It achieves this by competitively inhibiting the cross-linking of peptidoglycan, a vital structural component of the bacterial cell wall, and by interfering with the final transpeptidation step. This mechanism primarily involves its interaction with penicillin-binding proteins (PBPs) fishersci.camedchemexpress.com. Research suggests that Cefsulodin may specifically compete with PBP3, in addition to PBP1A and PBP1B fishersci.ca. Furthermore, mutations within PBPs can lead to a reduced affinity for β-lactam antibiotics like Cefsulodin, thereby contributing to the development of bacterial resistance nih.gov.
Beyond its established antibacterial role, Cefsulodin has also been identified as an inhibitor of SHP2, an oncogenic protein tyrosine phosphatase acs.org. Structural analyses of the complex formed between SHP2 and Cefsulodin revealed that sulfophenyl acetic amide (SPAA), a fragment derived from Cefsulodin, acts as a novel phosphotyrosine mimetic acs.org. This discovery highlights the potential for designing new inhibitors targeting protein tyrosine phosphatases by leveraging chemical modifications based on the SPAA fragment acs.org.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies employed to establish mathematical correlations between the chemical structure of a compound and its observed biological activity. These studies are invaluable tools for predicting the activity of novel compounds and for guiding the rational design of more efficacious derivatives.
For β-lactam antibiotics, including Cefsulodin, advanced 3D-QSAR studies have been conducted utilizing techniques such as Comparative Molecular Field Analysis (CoMFA) nih.govunicamp.br. The primary objective of these studies is to correlate the spatial arrangement and physicochemical properties of various chemical substituents with specific biological activities, such as the minimal inhibitory concentration (logMIC) nih.gov. These models have incorporated a range of CoMFA fields, including those representing hydrogen bonding, electrostatic interactions, and steric parameters, as well as hydropathic fields nih.gov.
In a 3D-QSAR study involving a β-lactam dataset that included Cefsulodin, promising results were obtained for neutral compounds. The models demonstrated a cross-validated r² (q²) of 0.53 on the training set and a predictive r² of 0.80 for the test set nih.gov. This particular model integrated the CoMFA Standard Steric field, H-bond Steric field, and H-bond Electrostatics field, contributing 27%, 38%, and 35% respectively to the model's predictive power nih.gov.
Furthermore, "inductive" QSAR descriptors have been successfully applied to develop predictive models for "antibiotic-likeness" mdpi.comresearchgate.net. These descriptors, derived from fundamental atomic properties such as electronegativities and covalent radii, along with interatomic distances, can quantify various aspects of intra- and intermolecular interactions researchgate.net. By employing 34 such inductive QSAR descriptors, models based on Artificial Neural Networks achieved a high level of accuracy (93% correct separation) in classifying compounds as having or lacking antibacterial activity within a dataset of 657 structurally diverse compounds, which included Cefsulodin researchgate.net.
These comprehensive QSAR studies provide crucial insights into the molecular features that underpin the biological activity of Cefsulodin and related compounds, thereby facilitating the informed and rational design of next-generation antibacterial agents.
Correlation of Molecular Descriptors with Antimicrobial Activity
The antimicrobial activity of Cefsulodin is influenced by its molecular descriptors, which characterize its physicochemical properties. For instance, Cefsulodin's effective binding to PBPs, particularly PBP3 in P. aeruginosa, is a key determinant of its activity against this pathogen.
Key molecular descriptors for Cefsulodin include:
| Molecular Descriptor | Value | Source |
| Hydrogen Bond Acceptors | 11 | guidetopharmacology.org |
| Hydrogen Bond Donors | 3 | guidetopharmacology.org |
| Rotatable Bonds | 9 | guidetopharmacology.org |
| Topological Polar Surface Area | 224.56 Ų | guidetopharmacology.org |
| XLogP | 0.74 | guidetopharmacology.org |
| Lipinski's Rules Broken | 1 | guidetopharmacology.org |
The antimicrobial susceptibility data for Cefsulodin against P. aeruginosa demonstrates its targeted efficacy:
| Pseudomonas aeruginosa Strain | Minimum Inhibitory Concentration (MIC) | Source |
| PA13 (resistant strain) | 32 µg/mL | wikipedia.org |
| Wild-type (susceptible) | 4 - 8 µg/mL | wikipedia.org |
Influence of Lipophilicity on Biological Diffusion in Research Models
Lipophilicity, a critical physicochemical property, significantly influences a compound's ability to permeate biological membranes and distribute within physiological systems. researchgate.netresearchgate.net For Cefsulodin, its lipophilicity plays a role in its diffusion characteristics, particularly its ability to penetrate bacterial cell walls and cross host barriers. Cefsulodin is known to readily pass through the outer wall of P. aeruginosa.
A quantitative structure-activity relationship (QSAR) study investigated the impact of lipophilicity on the diffusion of cephalosporins into the cerebrospinal fluid (CSF) in male Wistar rats. nih.gov In this study, Cefsulodin was selected as a representative compound with high lipophilicity, alongside cefazolin (B47455) (low lipophilicity) and ceftriaxone (B1232239) (moderate lipophilicity). nih.gov The study established a significant parabolic relationship between lipophilicity, expressed as the chromatographic capacity factor (log k'w), and the capacity for diffusion across the blood-brain barrier (log (CCSF/CP)). nih.gov It was observed that cephalosporins with moderate lipophilicity diffused most effectively into the CSF, with an ideal log k'w range identified between 1.6 and 1.8 for optimal diffusion from plasma into CSF. nih.gov
Computational Approaches in Predictive SAR Modeling
Computational approaches have become integral to modern SAR studies, facilitating the prediction of biological activity and guiding the design of novel compounds. Quantitative Structure-Activity Relationship (QSAR) models, a subset of computational SAR, correlate molecular descriptors with biological activity, enabling the prediction of a compound's efficacy based on its structural features. nih.govkg.ac.rsnumberanalytics.com
Cefsulodin itself has been a subject in computational and fragment-based drug discovery efforts. For instance, Cefsulodin was identified as an inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) through a screening of an FDA drug library. nih.gov This discovery initiated further structure-guided and fragment-based optimization studies. nih.gov A binding model of a related pharmacophore (SPAA) with mPTPB was generated using computational tools like AutoDock4, demonstrating the application of docking simulations in understanding molecular interactions and guiding structural modifications. nih.gov This approach allowed researchers to identify the minimal mPTPB inhibiting pharmacophore from Cefsulodin and then elaborate upon it to discover more potent and selective inhibitors with improved drug-like properties. nih.gov Such computational strategies are crucial for optimizing drug candidates by making targeted changes to a molecule's structure and predicting the effects on its biological activity. numberanalytics.com
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Cefsulodin Detection and Quantification
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the precise detection and quantification of cefsulodin in diverse research matrices. HPLC offers advantages such as rapidity, specificity, accuracy, precision, and ease of automation. ipinnovative.com
High-Performance Liquid Chromatography (HPLC) in Research Matrices (e.g., Bacterial Cultures, Animal Tissue Extracts, Environmental Samples)
HPLC methods have been developed for the analysis of cefsulodin in biological fluids, such as plasma and urine, to study its pharmacokinetics. nih.gov In such applications, protein precipitation, often with cold methanol, is a common sample preparation step before injecting the supernatant into a reversed-phase column. nih.gov The detection of cefsulodin typically occurs at a specific wavelength, such as 265 nm, using a UV spectrophotometric detector. nih.govnih.gov
Beyond biological fluids, HPLC is also applied in the analysis of pharmaceutical active compounds, including antibiotics, in environmental samples like water. mdpi.com The technique is highly effective for separating, identifying, and quantifying various compounds regardless of their volatility, thermal stability, or polarity. mdpi.com For complex environmental samples, HPLC coupled with mass spectrometry (LC-MS or LC-MS/MS) is frequently employed due to its high sensitivity and ability to determine target compounds at very low concentrations. mdpi.comchromatographyonline.com While specific studies detailing cefsulodin quantification in bacterial cultures or animal tissue extracts via HPLC were not extensively detailed, the broader application of HPLC for antibiotics in biological and environmental matrices suggests its applicability. For instance, HPLC-MS/MS methods are used for quantifying antibiotics in small tissue samples. ekjcp.orguc.pt
Method Development for Sensitivity and Specificity in Complex Biological Systems
Developing HPLC methods for complex biological systems necessitates optimizing parameters to ensure high sensitivity and specificity. Sensitivity refers to the ability to detect and quantify the analyte at low concentrations, while specificity ensures that the method accurately differentiates and quantifies the target analyte from other components in the complex mixture, including closely related structures or degradation products. gsconlinepress.com
For cefsulodin analysis in plasma, methods have been developed that involve ultrafiltration of buffered samples to prevent degradation, followed by injection into a C18 reversed-phase analytical column. nih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) and an aqueous acetate (B1210297) buffer. nih.gov Such methods have demonstrated excellent linearity over a wide concentration range, with low coefficients of variation, indicating high precision and accuracy. nih.gov The limit of quantification (LOQ) for cefsulodin in plasma has been reported to be as low as approximately 0.2 µg/ml. nih.gov The use of mass spectrometry (LC-MS/MS) further enhances specificity and sensitivity, allowing for simpler sample preparation procedures and smaller sample volumes, which is particularly beneficial in pharmacokinetic and clinical laboratories.
Spectroscopic and Biophysical Methods for Molecular Characterization
Spectroscopic and biophysical methods are crucial for characterizing the molecular structure and properties of cefsulodin. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Fourier-transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), are routinely used to infer atomic and molecular-level structural data. nih.govsciepub.com
Mass spectrometry, particularly liquid chromatography/tandem mass spectrometry (LC/MS/MS), is employed for the separation and structural elucidation of cefsulodin and its impurities. researchgate.net This technique is essential for quality control and for identifying degradation products. researchgate.netresearchgate.net UV-Vis spectroscopy can determine characteristic absorption bands and concentrations, while FT-IR spectroscopy helps identify functional groups within the molecule. nih.govsciepub.com NMR spectroscopy provides detailed information on the presence of specific species and functional groups, allowing for the determination of molecular structure. nih.govsciepub.com
Biophysical methods, on the other hand, focus on the physical properties and behavior of molecules. These techniques can provide insights into electronic structure, size, shape, dynamics, polarity, and modes of interaction of biological molecules. biophysics.org While general biophysical techniques include surface-based methods (e.g., Surface Plasmon Resonance), in-solution methods (e.g., stopped-flow), and single-molecule techniques (e.g., Atomic Force Microscopy), their specific application to cefsulodin's molecular characterization would typically involve studying its interactions with target molecules like penicillin-binding proteins (PBPs) or its stability in various conditions. toku-e.combiophysics.orgmosbri.eu
Microbiological Assays and Susceptibility Testing Methods in Research Settings
In research settings, microbiological assays and susceptibility testing methods are fundamental for evaluating the antimicrobial activity of cefsulodin. Cefsulodin's activity is largely limited to Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov
Common methods for antibiotic susceptibility testing (AST) include disk diffusion, broth microdilution, and gradient strip diffusion (Etest). mdpi.commdpi.com
Disk Diffusion Method: This is a widely used method where a standardized bacterial suspension is inoculated onto an agar (B569324) plate, and a paper disk impregnated with a specific concentration of cefsulodin (e.g., 30 µg) is placed on the agar. nih.govmdpi.comjst.go.jp The diameter of the inhibition zone around the disk is measured and correlated with the minimum inhibitory concentration (MIC) to determine susceptibility. nih.govjst.go.jp Tentative zone size breakpoints have been established for cefsulodin, for instance, a zone of ≥18 mm indicating susceptibility (MIC ≤ 16 µg/ml) and ≤14 mm indicating resistance (MIC ≥ 64 µg/ml) against P. aeruginosa. nih.gov
Broth Microdilution: This is often considered a reference method for determining MIC values. mdpi.commdpi.com It involves preparing serial dilutions of the antibiotic in a liquid growth medium and inoculating them with a standardized bacterial suspension. The lowest concentration of the antibiotic that inhibits visible bacterial growth is the MIC. mdpi.com
Agar Dilution Method: Similar to broth microdilution, this method involves incorporating varying concentrations of the antibiotic into an agar medium before plates are inoculated with bacterial strains. jst.go.jp MIC values are determined by observing bacterial growth on the plates. jst.go.jp Studies have shown a significant correlation between MICs determined by agar dilution and inhibition zone diameters from disk diffusion for cefsulodin. jst.go.jp
These methods are crucial for understanding resistance mechanisms and for guiding research into new therapeutic strategies. chemimpex.com
Development and Application of Cefsulodin-Containing Selective Culture Media
Cefsulodin is frequently incorporated into culture media to create selective environments for the isolation and identification of specific microorganisms, leveraging its inhibitory effects on certain bacterial flora. rpicorp.comchemimpex.com
Use in Selective Isolation of Microorganisms
Cefsulodin is a key component in several selective culture media:
Cefsulodin-Irgasan-Novobiocin (CIN) Agar: Also known as Yersinia Selective Agar, CIN agar is a widely used differential and selective medium for the isolation of Yersinia enterocolitica from clinical and nonclinical samples. vetbact.orgmicrobenotes.commicrobenotes.comhardydiagnostics.commsdmanuals.comalliance-bio-expertise.com Cefsulodin, along with irgasan and novobiocin, suppresses the growth of many Gram-negative and Gram-positive bacteria, allowing Yersinia species to grow selectively. microbenotes.comhardydiagnostics.com Yersinia colonies on CIN agar typically appear as a "bull's-eye" with a deep red center and a transparent margin, due to mannitol (B672) fermentation and localized pH reduction. vetbact.orghardydiagnostics.comalliance-bio-expertise.com By reducing the concentration of cefsulodin, CIN agar can also be used for the selective isolation of Aeromonas species. vetbact.orghardydiagnostics.com Studies have demonstrated the differential susceptibility of Aeromonas and coliforms to cefsulodin, suggesting its utility as a selective agent for Aeromonas. researchgate.net
Cefsulodin Chocolate Blood Agar: A modified chocolate blood agar incorporating cefsulodin has been developed to improve the recovery rate of Haemophilus influenzae from the respiratory secretions of patients with cystic fibrosis. nih.gov
Cefsulodin/Vancomycin (B549263) (CV)-supplemented Chromogenic Coliform Agar (CCA): This modified medium has been investigated to suppress background microorganisms in water samples, facilitating the enumeration of Escherichia coli and other coliform bacteria. nih.govresearchgate.net The combination of cefsulodin and vancomycin helps reduce the growth of non-target bacteria, giving target organisms a growth advantage. nih.gov
The inclusion of cefsulodin in these media allows for the specific growth of target microorganisms by inhibiting the normal flora or other competing bacteria that lack resistance to cefsulodin. rpicorp.com
Validation of Selective Media for Environmental Monitoring
Cefsulodin, a third-generation cephalosporin (B10832234) antibiotic, plays a crucial role in the development and validation of selective culture media for environmental monitoring, primarily due to its specific antimicrobial properties. Its inclusion in various agar formulations enables the selective isolation and enumeration of target microorganisms from complex environmental samples by inhibiting the growth of a wide range of interfering flora. wikipedia.orgwikipedia.orgsensus.orgnih.govfishersci.nlfishersci.comwikidata.orgnih.gov
The primary application of Cefsulodin in environmental monitoring media is in Cefsulodin-Irgasan-Novobiocin (CIN) agar. This medium is widely recognized for its efficacy in the selective isolation of Yersinia enterocolitica from diverse sources, including water, food, and other environmental specimens. wikipedia.orgwikipedia.orgnih.govwikidata.orgnih.gov The selective action of Cefsulodin in CIN agar is attributed to its ability to inhibit the growth of many Gram-negative bacteria, such as Pseudomonas aeruginosa, Proteus mirabilis, Escherichia coli, and Klebsiella pneumoniae, while permitting the growth of Yersinia enterocolitica. wikipedia.orgwikipedia.orgsensus.orgnih.govwikidata.orgnih.gov This selective pressure is achieved through Cefsulodin's mechanism of action, which involves the inhibition of bacterial cell wall synthesis by competitively interfering with penicillin-binding protein (PBP) crosslinking of peptidoglycan. sensus.org
Beyond its use in CIN agar for Yersinia detection, Cefsulodin has also been investigated as a selective agent in other media for environmental applications. For instance, it has been evaluated for its potential in the selective enumeration of Aeromonas species and in chromogenic coliform agar (CCA) formulations for the detection of Escherichia coli and other coliform bacteria in water samples. fishersci.nlfishersci.com The inclusion of Cefsulodin in such media helps to suppress the growth of background microorganisms, including Aeromonas hydrophila and Pseudomonas aeruginosa, thereby improving the accuracy and ease of enumerating target bacteria. fishersci.nlfishersci.com
Detailed Research Findings
Research studies have provided specific data on the inhibitory concentrations of Cefsulodin against various bacterial strains, highlighting its selective capabilities in media validation.
Table 1: Minimum Inhibitory Concentrations (MIC) of Cefsulodin for Select Bacteria
| Bacterial Species | Strain/Type | Cefsulodin MIC (μg/ml) | Reference |
| Pseudomonas aeruginosa | PA13 (resistant) | 32 | wikipedia.org |
| Pseudomonas aeruginosa | Wild-type (susceptible) | 4 - 8 | wikipedia.org |
| Aeromonas isolates (environmental & reference) | 96% of isolates inhibited at ≤10 | < 8 (for 102/130 isolates); ≤10 (for 96% of isolates) | fishersci.nl |
| Coliform isolates (environmental & reference) | 81/94 isolates | > 32 | fishersci.nl |
These MIC values demonstrate Cefsulodin's differential activity, effectively inhibiting coliforms at concentrations that allow Aeromonas species to grow, or at higher concentrations, inhibiting Pseudomonas while allowing Yersinia.
Further validation studies have explored the effectiveness of Cefsulodin in enhancing the selectivity of chromogenic media for water quality testing. A study comparing Chromocult Coliform agar (CC agar) with and without Cefsulodin (10 mg/L) revealed significant improvements in the enumeration of target bacteria. fishersci.nl
Table 2: Impact of Cefsulodin on Total Coliform (TC) and Aeromonas Counts on Chromocult Coliform Agar (CCA)
| Medium Type | Average TC Recovery (relative to CC-CFS) | Percentage of Aeromonas in TC Counts | Recovery of Aeromonas spp. | Reference |
| CC Agar | 2.46 times higher | 58.6% | Present | fishersci.nl |
| CC-CFS | 1.0 | 0% | None recovered | fishersci.nl |
This data indicates that while CC agar without Cefsulodin recovered a higher number of total coliforms, a substantial portion of these were Aeromonas colonies, leading to background interference. fishersci.nl The addition of Cefsulodin effectively eliminated Aeromonas interference, allowing for a more accurate reflection of true total coliform counts. fishersci.nl
In a validation study for a Cefsulodin/Vancomycin (CV)-supplemented CCA for detecting Escherichia coli and coliform bacteria in water samples, the alternative method demonstrated favorable performance parameters.
Table 3: Performance Parameters of Cefsulodin/Vancomycin (CV)-Supplemented Chromogenic Coliform Agar (CCA) for Water Samples
| Performance Parameter | Value | Reference |
| Sensitivity | 82.2% | |
| Specificity | 98.6% | |
| Selectivity | 59% | |
| False Positive Rate | Very low | |
| False Negative Rate | Low |
The results from these studies underscore the utility of Cefsulodin as a critical component in selective media formulations designed for the accurate and efficient monitoring of microbial contaminants in environmental settings, particularly in water and food safety analyses. fishersci.com
Emerging Research Avenues and Future Directions
Investigation of Non-Traditional Antimicrobial Targets
Beyond its established mechanism of inhibiting bacterial cell wall synthesis, Cefsulodin is being investigated for its ability to target non-traditional microbial components and even non-bacterial pathogens.
Research has identified Cefsulodin as a moderate inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a crucial virulence factor for M. tuberculosis survival within host macrophages. mPTPB promotes mycobacterial survival by subverting host defense and survival pathways nih.govacs.orgmdpi.com. From Cefsulodin, α-sulfophenylacetic amide (SPAA) was identified as a novel pTyr pharmacophore for mPTPB nih.govacs.orgsilae.it. Structure-guided and fragment-based optimization of SPAA has led to the discovery of highly potent and selective mPTPB inhibitors. For instance, one such compound, identified as compound 9, demonstrated a Kᵢ of 7.9 nM and exhibited over 10,000-fold selectivity for mPTPB compared to a panel of 25 other phosphatases nih.govacs.org. This compound also displayed excellent cellular activity and specificity in blocking mPTPB function in macrophages nih.govacs.org. This line of research suggests a promising alternative strategy to traditional antibiotics by targeting bacterial virulence factors to restore host signaling pathways mdpi.com.
Table 1: Potency and Selectivity of Cefsulodin-Inspired mPTPB Inhibitors
| Compound | Target | Kᵢ (nM) / IC₅₀ (µM) | Selectivity (vs. other PTPs) | Reference |
| Cefsulodin | mPTPB | 16 µM (IC₅₀) | Moderate | mdpi.com |
| SPAA | mPTPB | 180 µM (IC₅₀) | - | mdpi.com |
| Compound 9 | mPTPB | 7.9 nM (Kᵢ) | >10,000-fold (vs. 25 PTPs) | nih.govacs.org |
Cefsulodin has also been explored in in silico studies for its potential interactions with non-bacterial pathogen components, specifically the SARS-CoV-2 Spike (S) glycoprotein (B1211001). The S protein is critical for viral entry into host cells by binding to the human angiotensin-converting enzyme 2 (ACE2) receptor nih.govresearchgate.neteaht.orgchemistryworld.com. In a screening of 2421 approved small molecules, Cefsulodin was identified as one of six drugs characterized as putative receptor-binding domain (RBD) binders of the SARS-CoV-2 spike protein nih.govresearchgate.net. Further assessment through extensive molecular dynamics simulations suggested its effect on the binding between the RBD and ACE2, highlighting the importance of considering the dynamic formation of this heterodimer when evaluating potential therapeutic candidates nih.govresearchgate.net. While these are in silico findings, they open avenues for repurposing existing drugs against emerging viral threats nih.govchemrxiv.org.
Inhibition of Bacterial Virulence Factors (e.g., Phosphatase Inhibition in Mycobacterium tuberculosis)
Development of Novel Combination Strategies for Resistance Abrogation in In Vitro Models
The increasing challenge of antibiotic resistance has spurred research into novel combination strategies involving Cefsulodin to abrogate resistance in in vitro models. Cefsulodin has been investigated in combination with other β-lactam antibiotics, such as cefazolin (B47455), to circumvent drug resistance glpbio.com. Studies have shown synergistic or additive effects when Cefsulodin is combined with other antimicrobial agents. For instance, in in vitro studies, a combination of Cefsulodin and kanamycin (B1662678) demonstrated synergistic action against Escherichia coli (with a Fractional Inhibitory Concentration (FIC) value of 0.37) and an additive effect against Staphylococcus aureus msjonline.org. Similarly, synergistic activity of Cefsulodin combined with sulbactam (B1307) or cefoxitin (B1668866) has been observed against β-lactamase-producing Bacteroides species, inhibiting more than 90% of tested strains at clinically achievable concentrations nih.gov. This synergy is partly attributed to the ability of sulbactam and cefoxitin to inhibit β-lactamases produced by these bacteria nih.gov.
Table 2: Cefsulodin Combination Strategies and Their In Vitro Effects
| Combination Drug(s) | Target Organism(s) | Effect | FIC Value (if applicable) | Reference |
| Kanamycin | Escherichia coli | Synergistic | 0.37 | msjonline.org |
| Kanamycin | Staphylococcus aureus | Additive | 1 | msjonline.org |
| Cefoxitin | Bacteroides species | Synergistic | - | nih.gov |
| Sulbactam | Bacteroides species | Synergistic | - | nih.gov |
| Cefazolin | Various (general) | Circumvent resistance | - | glpbio.com |
Genomic and Proteomic Approaches to Understanding Cefsulodin Interactions
Genomic and proteomic approaches are increasingly vital for a comprehensive understanding of microbial biology, including how microorganisms interact with antimicrobial agents like Cefsulodin longdom.orgmdpi.comnumberanalytics.comnumberanalytics.com. Genomics, the study of an organism's entire gene pool, and proteomics, the investigation of all proteins, provide insights into gene expression, protein function, and complex biological pathways longdom.orgmdpi.comnumberanalytics.com. While direct genomic and proteomic studies specifically detailing Cefsulodin's interactions at a systems level are an evolving area, these methodologies are fundamental to the broader field in which Cefsulodin is utilized. For example, Cefsulodin is a key component of Cefsulodin-Irgasan-Novobiocin (CIN) agar (B569324), a selective medium used for isolating Yersinia species wikipedia.orgfishersci.caplos.org. Genomic and proteomic characterization of Yersinia pestis strains, often isolated using CIN agar, has been employed to understand laboratory adaptation, revealing system-level changes in metabolism and physiology resulting from genetic and regulatory factors plos.org. This highlights how Cefsulodin, as a selective agent, facilitates research into microbial physiology and genetics through advanced 'omics' techniques plos.org. The integration of proteomics with genomics can provide a more comprehensive understanding of biological systems, revealing relationships between gene expression, protein abundance, and post-translational modifications numberanalytics.com.
Environmental Fate and Persistence of Cefsulodin in Research Contexts
The environmental fate and persistence of pharmaceutical compounds, including antibiotics, are critical areas of research due to their potential ecological impact nih.govwsu.edu. While the environmental impact of Cefsulodin specifically has not been fully investigated lgcstandards.com, its presence and behavior are relevant in research contexts. For instance, Cefsulodin is used in selective media for isolating specific bacterial strains from environmental samples, such as Yersinia from water and beverages wikipedia.org. Its presence in such research applications necessitates consideration of its stability and potential for degradation within the experimental setup. Furthermore, studies on antibiotic-resistant bacteria in wastewater have noted the use of cefsulodin-containing media for isolation, indicating its presence in research related to environmental microbiology and the spread of resistance mdpi.com. Understanding the persistence of antibiotics in various matrices is crucial for assessing their long-term effects and for developing strategies to mitigate their environmental footprint wsu.edu.
Cefsulodin as a Research Tool in Microbial Physiology and Genetics
Cefsulodin serves as a valuable research tool in microbial physiology and genetics, primarily due to its selective antimicrobial properties. It is widely recognized for its use in Cefsulodin-Irgasan-Novobiocin (CIN) agar, a selective medium essential for the isolation and identification of Yersinia microorganisms, particularly in water and beverage testing wikipedia.orgfishersci.ca. This application is crucial for studying the prevalence, physiology, and genetics of Yersinia species in various environments. More broadly, as a β-lactam antibiotic, Cefsulodin inhibits bacterial cell wall synthesis by competitively inhibiting penicillin-binding proteins (PBPs), specifically PBP1a and PBP1b in E. coli glpbio.comfishersci.ca. This specific mechanism of action makes it useful for investigating bacterial cell wall synthesis pathways and the roles of different PBPs in bacterial growth and morphology fishersci.ca. Researchers also utilize antibiotics like Cefsulodin to explore mechanisms of bacterial resistance, the function of bacterial enzymes, and the impact of bacterial interactions within communities scbt.com. Its ability to sensitize E. coli to other β-lactams by inhibiting PBP1b, even in the presence of β-lactamases, further exemplifies its utility in studying resistance mechanisms and developing new therapeutic strategies researchgate.net.
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for evaluating Cefsulodin’s antibacterial activity against Pseudomonas aeruginosa?
- Methodology : Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Pair with time-kill curve analyses to assess bactericidal vs. bacteriostatic effects. Validate results using in vivo models like murine thigh infection studies, ensuring strain-specific virulence factors (e.g., biofilm formation) are accounted for .
- Data Consideration : Cross-reference MICs with clinical breakpoints and compare against β-lactamase-producing strains to assess resistance profiles.
Q. How can researchers investigate Cefsulodin’s mechanism of action on penicillin-binding proteins (PBPs)?
- Methodology :
Perform competitive binding assays using fluorescent Bocillin FL to quantify PBP inhibition (e.g., PBP-1A/1B in P. aeruginosa).
Use molecular docking simulations (AutoDock Vina, Rosetta) to map binding affinities to PBPs.
Validate via transmission electron microscopy to visualize cell wall disruption .
- Key Metrics : Binding energy (ΔG), inhibition constants (Ki), and morphological changes in treated bacteria.
Q. What methodologies are critical for studying β-lactamase stability in Cefsulodin?
- Approach :
- Enzyme Kinetics : Measure hydrolysis rates using nitrocefin as a chromogenic substrate. Compare Cefsulodin’s degradation rate with other cephalosporins (e.g., ceftazidime).
- Gene Expression Analysis : Quantify β-lactamase gene (bla) expression via RT-qPCR in treated vs. untreated isolates .
- Controls : Include β-lactamase inhibitors (e.g., clavulanic acid) to confirm enzyme-specific resistance.
Advanced Research Questions
Q. How can supervised molecular dynamics (SuMD) elucidate Cefsulodin’s interference with viral protein interactions (e.g., SARS-CoV-2 RBD-ACE2 binding)?
- Protocol :
Perform SuMD simulations to track ligand-protein and protein-protein binding pathways.
Use MMGBSA (Molecular Mechanics/Generalized Born Surface Area) to calculate binding free energies.
Analyze RMSD (root-mean-square deviation) and intermolecular contacts during ternary complex formation (RBD-Cefsulodin-ACE2) .
- Interpretation : Compare simulations with/without Cefsulodin to identify metastable states disrupting RBD-ACE2 recognition .
Q. How to resolve contradictions between in vitro efficacy and in vivo pharmacokinetic limitations of Cefsulodin?
- Strategies :
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate plasma concentration-time profiles with MIC data to optimize dosing regimens.
- Tissue Penetration Studies : Use microdialysis probes in infected tissues to measure free drug concentrations .
- Troubleshooting : Address discrepancies using in silico ADMET predictors (e.g., SwissADME) to refine solubility and protein-binding parameters.
Q. What experimental designs best assess Cefsulodin’s synergistic effects with non-β-lactam antibiotics?
- Workflow :
Checkerboard Assays : Determine fractional inhibitory concentration indices (FICIs) for combinations (e.g., Cefsulodin + aminoglycosides).
Transcriptomic Profiling : Use RNA-seq to identify pathways upregulated/downregulated during synergy (e.g., efflux pump inhibition).
In Vivo Validation : Test combinations in biofilm-infected catheter models .
- Statistical Analysis : Apply Bliss independence or Loewe additivity models to confirm synergy.
Data Analysis & Reproducibility
Q. How to address batch-to-batch variability in Cefsulodin’s in vitro activity data?
- Quality Control :
- Standardize antibiotic stock solutions using HPLC purity checks (>95%).
- Include reference strains (e.g., P. aeruginosa ATCC 27853) in each assay run.
Q. What frameworks guide hypothesis formulation for Cefsulodin’s repurposing in non-bacterial pathologies?
- Framework : Use PICOT (Population, Intervention, Comparison, Outcome, Time):
- Example: “In human ACE2-expressing cells (P), does Cefsulodin (I) reduce SARS-CoV-2 entry (O) compared to untreated controls (C) over 72h (T)?” .
- Validation : Prioritize in silico docking (e.g., SARS-CoV-2 spike protein) before wet-lab experiments.
Tables for Methodological Reference
| Assay Type | Key Parameters | Relevant Evidence |
|---|---|---|
| Broth Microdilution | MIC, MBC, pH stability | |
| SuMD Simulations | RMSD, MMGBSA energy, contact maps | |
| RT-qPCR | ΔΔCt values, β-lactamase gene expression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
